DL-Asparagine monohydrate is a crystalline compound that serves as a significant biochemical in various scientific applications. It is the monohydrate form of DL-asparagine, an amino acid that plays a crucial role in protein synthesis and metabolic processes. The compound is characterized by its molecular formula and a molecular weight of 150.13 g/mol. It is widely used in pharmaceuticals and biochemistry, particularly in proteomics research and as a pharmaceutical intermediate for synthesizing other compounds.
DL-Asparagine monohydrate is classified as an amino acid derivative. It is categorized under the broader class of non-essential amino acids, which means it can be synthesized by the body from other compounds. The compound is also recognized by its CAS number 3130-87-8, which is used for chemical identification.
The synthesis of DL-Asparagine monohydrate can be achieved through several methods, primarily focusing on the hydrolysis of aspartic acid or through enzymatic processes involving asparaginase.
The production of DL-Asparagine monohydrate requires precise control over reaction conditions to ensure high purity and yield. The final product is usually crystallized from aqueous solutions, followed by drying to obtain the monohydrate form.
DL-Asparagine monohydrate has a well-defined molecular structure characterized by the presence of an amine group, a carboxylic acid group, and an additional water molecule associated with its crystalline form.
The molecular weight of DL-Asparagine monohydrate is 150.13 g/mol, with a melting point typically around 100 °C when dehydrated .
DL-Asparagine monohydrate participates in various biochemical reactions, including:
These reactions are critical in metabolic pathways, particularly in amino acid metabolism and nitrogen metabolism in organisms.
The mechanism of action for DL-Asparagine monohydrate primarily involves its role in protein biosynthesis and metabolic pathways:
Studies have shown that altering levels of DL-asparagine can impact cellular metabolism and protein synthesis rates significantly .
Relevant data indicates that its solubility increases with temperature, making it easier to handle in laboratory settings .
DL-Asparagine monohydrate finds extensive use in various scientific fields:
Industrial synthesis of DL-asparagine monohydrate (CAS 3130-87-8) primarily follows chemical amidation pathways starting from aspartic acid derivatives. The predominant route involves a two-step esterification-amination sequence using aspartic acid as the precursor. In the initial esterification, aspartic acid reacts with methanol under acidic catalysis to form β-methyl aspartate. Crucially, sulfuric acid (H₂SO₄) has replaced hydrochloric acid (HCl) as the preferred catalyst due to significant advantages in materials handling, safety, and cost efficiency. The molar ratios are critical: optimal conditions use 1.1:1 to 4:1 H₂SO₄/aspartic acid and ≥1.5:1 methanol/aspartic acid at 40–50°C for 3–4 hours [1].
A key innovation is the in-situ amination without intermediate isolation. After esterification, excess methanol is evaporated, and the β-methyl aspartate sulfate slurry is directly treated with aqueous ammonia (17–28% concentration) at molar ratios of 5:1 ammonia/aspartic acid. This eliminates hazardous filtration and solvent recovery steps associated with HCl-based processes, reducing equipment costs by ~30% [1]. Racemization occurs during amination due to alkaline epimerization, where the basic ammonia environment promotes chiral inversion, yielding the racemic DL-form. This contrasts with L-asparagine monohydrate synthesis, which requires enantiopure starting materials or enzymatic resolution [5] [9].
Table 1: Comparative Industrial Synthesis Methods
Parameter | Traditional HCl Route | Improved H₂SO₄ Route |
---|---|---|
Catalyst | Anhydrous HCl gas | Sulfuric acid (98%) |
Reaction Time | 48+ hours | 3–4 hours |
Intermediate Isolation | Required (organic solvent precipitation) | Eliminated |
Equipment Constraints | Glass-lined or exotic metals | Standard stainless steel |
Yield (DL-asparagine monohydrate) | 60–70% | 75–85% |
Crystallization of DL-asparagine monohydrate leverages its differential solubility in aqueous and organic solvents. Recent studies establish that solubility follows the order: water > methanol > ethanol > n-propanol > n-butanol > alkyl acetates. In water, solubility reaches 39.2 g/L at 25°C, while in methanol it is 8.7 g/L, and in ethyl acetate only 0.9 g/L [2]. This gradient enables a multi-stage crystallization strategy: initial crude crystallization from aqueous ammonia, followed by anti-solvent recrystallization using alcohols or esters.
Critical to monohydrate formation is strict control of hydration kinetics. The compound crystallizes as a monohydrate (C₄H₈N₂O₃·H₂O) below 60°C, with water molecules incorporated via hydrogen bonding to the amide and carboxyl groups. Key purification parameters include:
Advanced facilities employ inline pH monitoring and laser backscattering to track crystal growth in real-time, ensuring consistent hydrate stoichiometry. Post-crystallization, centrifugal washing with cold ethanol removes ammonium sulfate byproducts while preserving crystal integrity [4] [5].
Table 2: Solubility of DL-Asparagine Monohydrate in Purification Solvents (25°C)
Solvent | Solubility (g/L) | Application in Crystallization |
---|---|---|
Water | 39.2 | Primary dissolution |
Methanol | 8.7 | Recrystallization |
Ethanol | 4.3 | Anti-solvent washing |
n-Propanol | 2.1 | Anti-solvent precipitation |
Ethyl Acetate | 0.9 | Final polishing |
Scaling DL-asparagine monohydrate production faces three primary challenges: crystal polymorphism, energy-intensive dehydration, and racemization control. During large-scale crystallization, the monohydrate can coexist with metastable anhydrous forms if solvent activity (a_w) exceeds 0.6. This necessitates precise humidity control (<40% RH) in drying tunnels, adding ~15% to energy costs [8]. Studies confirm the monohydrate’s stability requires water partial pressure >8 mmHg below 60°C, complicating continuous processing [2].
Reaction scalability is hindered by ammonia handling constraints. The 5:1 ammonia/aspartic acid ratio generates 3.2 kg ammonium sulfate/kg product, requiring integrated recovery systems. Modern plants address this through ammonia stripping towers that recover >80% of excess ammonia, but this adds complexity to the reaction train [1]. Additionally, epimerization kinetics become heterogeneous at >1,000 L scale, causing uneven racemization. Computational fluid dynamics (CFD) models show impeller shear rates below 50 s⁻¹ lead to localized pH gradients, yielding products with 88–92% racemization versus >99% in small batches [5] [9].
Economic constraints include the high cost of organic solvents for crystallization. Recent life-cycle analyses indicate solvent recycling can reduce production costs by 22%, but azetropic mixtures like ethanol-water require complex distillation. Leading manufacturers (e.g., Shanghai Soyoung Biotechnology, Yixing Jolan Chemicals) now implement membrane-based solvent recovery, achieving 95% ethanol reuse rates [4] [7].
Table 3: Stability Regime of DL-Asparagine Monohydrate
Parameter | Stability Range | Instability Manifestation |
---|---|---|
Temperature | <60°C | Dehydration to anhydrate |
Relative Humidity | >40% | Deliquescence |
pH (aqueous) | 5.0–7.0 | Hydrolysis to aspartic acid |
Organic Solvent Content | <40% v/v in water | Anhydrous crystal nucleation |
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